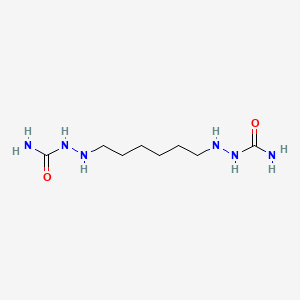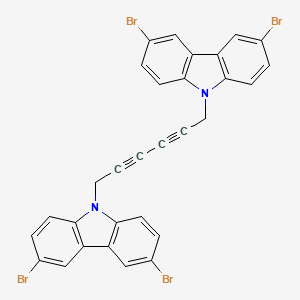
9,9'-(Hexa-2,4-diyne-1,6-diyl)bis(3,6-dibromo-9H-carbazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9’-(Hexa-2,4-diyne-1,6-diyl)bis(3,6-dibromo-9H-carbazole): is a compound that features a unique structure with two carbazole units connected by a hexa-2,4-diyne-1,6-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-(Hexa-2,4-diyne-1,6-diyl)bis(3,6-dibromo-9H-carbazole) typically involves the coupling of 3,6-dibromo-9H-carbazole with a hexa-2,4-diyne-1,6-diyl precursor. The reaction conditions often include the use of a palladium catalyst and a base in an inert atmosphere to facilitate the coupling reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole units, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, potentially modifying the electronic properties of the compound.
Substitution: The bromine atoms on the carbazole units can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-quinones, while substitution reactions can introduce various functional groups onto the carbazole units.
Scientific Research Applications
Chemistry: The compound is used in the synthesis of advanced materials, particularly in the field of organic electronics. Its unique structure allows for the development of materials with specific electronic properties.
Biology and Medicine: Research into the biological applications of this compound is ongoing. Its potential use in drug delivery systems and as a component in bioactive materials is being explored.
Industry: In the industrial sector, the compound is investigated for its use in the production of organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism by which 9,9’-(Hexa-2,4-diyne-1,6-diyl)bis(3,6-dibromo-9H-carbazole) exerts its effects is primarily related to its electronic structure. The conjugated system formed by the carbazole units and the diyne linker allows for efficient charge transport. This makes the compound suitable for use in electronic devices where charge mobility is crucial.
Comparison with Similar Compounds
- 9,9’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(3,6-di-tert-butyl-9H-carbazole)
- Hexa-2,4-diyne-1,6-diyl-bis(4-hexyloxybenzoate)
Comparison: Compared to similar compounds, 9,9’-(Hexa-2,4-diyne-1,6-diyl)bis(3,6-dibromo-9H-carbazole) is unique due to the presence of bromine atoms on the carbazole units. This allows for further functionalization through substitution reactions, making it a versatile building block for the synthesis of advanced materials. Additionally, the diyne linker provides rigidity and planarity to the molecule, enhancing its electronic properties.
Properties
CAS No. |
102036-44-2 |
|---|---|
Molecular Formula |
C30H16Br4N2 |
Molecular Weight |
724.1 g/mol |
IUPAC Name |
3,6-dibromo-9-[6-(3,6-dibromocarbazol-9-yl)hexa-2,4-diynyl]carbazole |
InChI |
InChI=1S/C30H16Br4N2/c31-19-5-9-27-23(15-19)24-16-20(32)6-10-28(24)35(27)13-3-1-2-4-14-36-29-11-7-21(33)17-25(29)26-18-22(34)8-12-30(26)36/h5-12,15-18H,13-14H2 |
InChI Key |
IKFYJRMKSKIJLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(N2CC#CC#CCN4C5=C(C=C(C=C5)Br)C6=C4C=CC(=C6)Br)C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


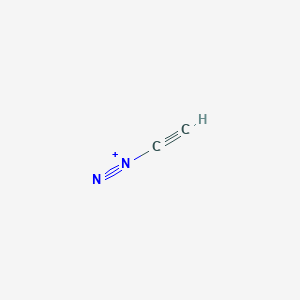
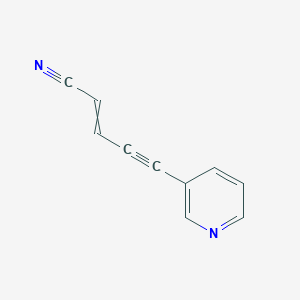
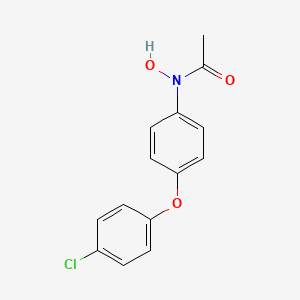
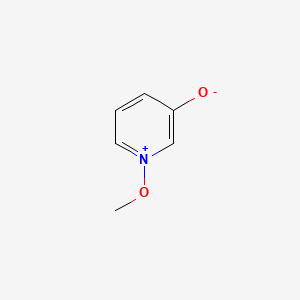
![4-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14329672.png)
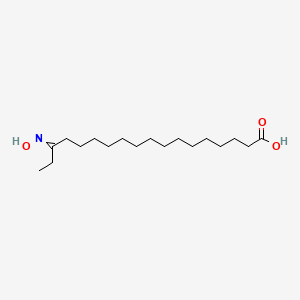
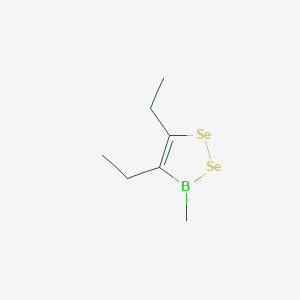
![2-[1-(2,6-Dimethylphenyl)ethylideneamino]guanidine](/img/structure/B14329689.png)
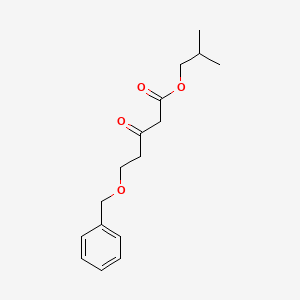
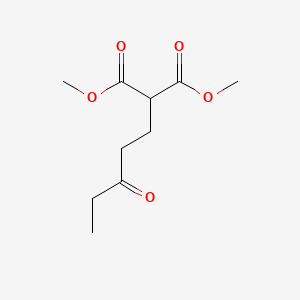
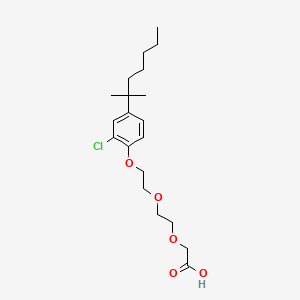
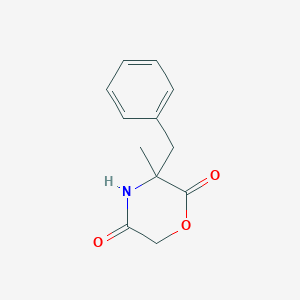
![{[(4-Methoxybut-2-YN-1-YL)oxy]methoxy}cyclohexane](/img/structure/B14329725.png)
